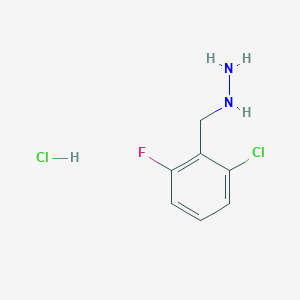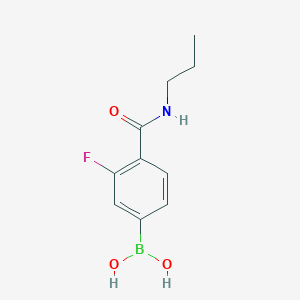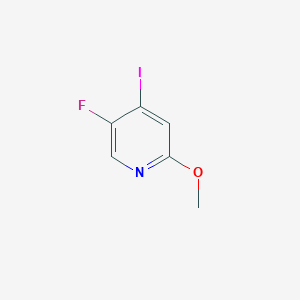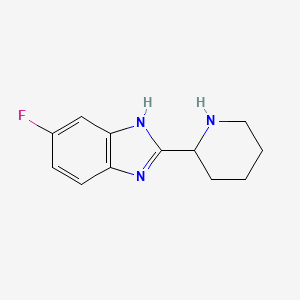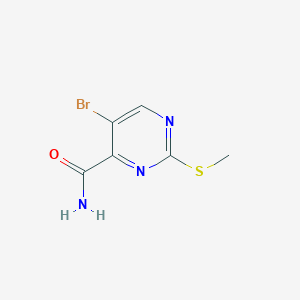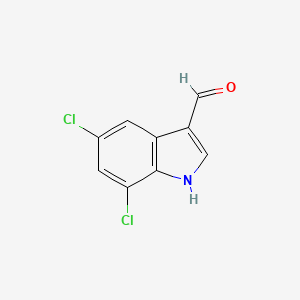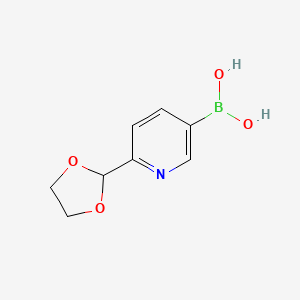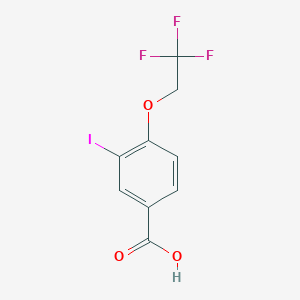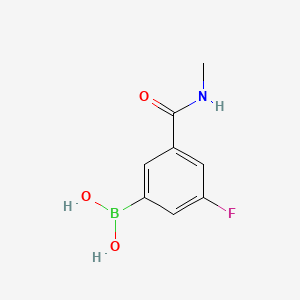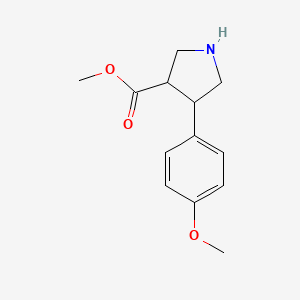
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
概览
描述
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, also known as MMP-3, is an organic compound that belongs to the pyrrolidine family. It has been studied for its various applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科研应用
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been studied for its various applications in scientific research. It has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and nucleosides. It has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anticonvulsants, and anti-inflammatory drugs. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
作用机制
The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is not yet fully understood. However, it is believed that Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate may also act as an inhibitor of certain proteins, such as nuclear factor kappa B (NF-kB), which is involved in the regulation of inflammation and immune responses.
生化和生理效应
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the activity of certain enzymes, such as COX-2. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to inhibit the activity of certain proteins, such as NF-kB, and to reduce inflammation and immune responses.
实验室实验的优点和局限性
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it widely available for research purposes. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. However, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is not very soluble in water, making it difficult to use in certain experiments. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is not very effective in inhibiting certain enzymes, such as COX-2, and proteins, such as NF-kB, making it limited in its potential applications.
未来方向
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several potential future directions. One potential future direction is to explore its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and proteins. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and to develop more effective ways to synthesize Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases.
性质
IUPAC Name |
methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHPTZUARKXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391250 | |
| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
CAS RN |
939758-17-5 | |
| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
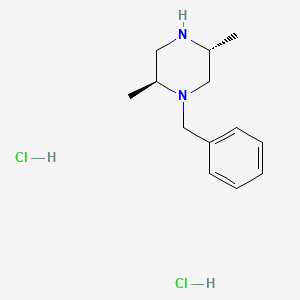
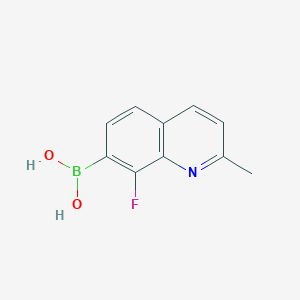
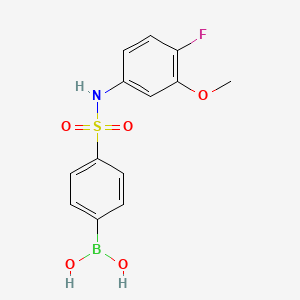
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)
